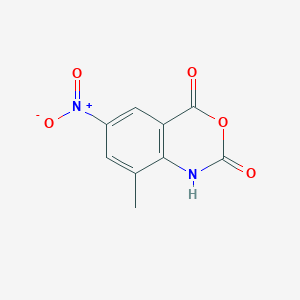
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring fused with a pyrimidine ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential in medicinal chemistry due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride typically involves the reaction of pyrazole derivatives with pyrimidine precursors. One common method includes the condensation of 5-amino-pyrazoles with pyrimidine aldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: Known for their use in medicinal chemistry as enzyme inhibitors.
Pyrimidine derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride stands out due to its dual functionality, combining the properties of both pyrazole and pyrimidine rings. This unique structure enhances its versatility and efficacy in various applications, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H9Cl2N5 |
|---|---|
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H7N5.2ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;;/h1-4H,(H,11,12)(H2,8,9,10);2*1H |
Clé InChI |
JRFGCUWUNXQDCL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)C2=CN=C(N=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/no-structure.png)

![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
